5-cyclopropyl-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-7(1)8-3-4-10-9(5-8)6-11-12-10/h3-7H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBUIGRDYXEGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Cyclopropyl 1h Indazole and Its Derivatives
Established Synthetic Pathways to the 1H-Indazole Nucleus
The 1H-indazole core is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. nih.govresearchgate.net These methods can be broadly categorized into several key approaches.
Intramolecular cyclization is a cornerstone of indazole synthesis. These reactions involve forming the crucial N-N or C-N bond to close the pyrazole (B372694) ring onto the benzene (B151609) backbone. A common strategy involves the deprotonation and subsequent nucleophilic aromatic substitution (SNAr) ring closure of arylhydrazones derived from ortho-haloaryl carbonyl compounds. nih.govnih.gov For instance, arylhydrazones prepared from 2-fluoro-5-nitroacetophenone can undergo efficient cyclization to form the corresponding 1-aryl-5-nitro-1H-indazoles. nih.gov Another approach is the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines, which can be achieved in the presence of a base like potassium tert-butoxide. nih.govorganic-chemistry.org
Transition metal catalysis offers powerful and versatile methods for constructing the indazole nucleus. These reactions often involve the formation of key bonds under relatively mild conditions.
Copper-Catalyzed Reactions: Copper-mediated N-N bond formation is a prominent strategy. nih.gov For example, an intramolecular Ullmann-type reaction can be used to cyclize N-arylhydrazones, providing a scalable approach to substituted 1H-indazoles. thieme-connect.comacs.org Additionally, the cyclization of o-haloaryl N-sulfonylhydrazones can be catalyzed by copper salts like Cu(OAc)₂·H₂O or Cu₂O. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-N bond formation. An intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones has been reported for the synthesis of 1H-indazoles. nih.gov Suzuki-Miyaura cross-coupling is another critical palladium-catalyzed reaction, not only for building the indazole core in some strategies but more frequently for functionalizing it post-synthesis. mdpi.comnih.gov
Rhodium-Catalyzed Reactions: Rhodium catalysts enable C-H activation/annulation sequences. For example, a Rh(III)-catalyzed process involving C–H activation/C–N bond formation, combined with a copper-catalyzed N–N bond formation, can be used to synthesize substituted 1H-indazoles from imidates. nih.gov
Table 1: Overview of Selected Metal-Catalyzed Reactions for 1H-Indazole Synthesis
| Catalyst System | Precursor Type | Reaction Type | Reference |
|---|---|---|---|
| Cu(OAc)₂·H₂O | o-Haloaryl N-sulfonylhydrazones | Intramolecular N-N Cyclization | nih.gov |
| Palladium (ligand-free) | Aminohydrazones | Intramolecular C-H Amination | nih.gov |
| [Cp*RhCl₂]₂ / Cu(OAc)₂ | Imidates and Nitrosobenzenes | C-H Activation / Annulation | nih.gov |
| Copper | N-Arylhydrazones | Intramolecular Ullmann Cyclization | acs.org |
Directly converting an aryl C-H bond into a C-N bond is an atom-economical approach to indazole synthesis. This can be achieved through intramolecular C-H amination of readily available arylhydrazones. nih.gov Various catalytic systems have been developed for this purpose, including those based on silver(I), which can mediate the oxidative C-H amination to construct a diverse range of 3-substituted 1H-indazoles. nih.govacs.orgacs.org Metal-free conditions have also been established, utilizing reagents like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) or iodine in the presence of an oxidant to promote the cyclization of arylhydrazones. nih.goviosrjournals.org
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful ring-forming reaction that can be applied to indazole synthesis. wikipedia.org This [3+2] cycloaddition typically involves the reaction of an in-situ generated aryne (a 1,2-didehydrobenzene derivative, the "dipolarophile") with a 1,3-dipole. acs.orgacs.org For indazole synthesis, suitable dipoles include diazo compounds or nitrile imines. organic-chemistry.orgacs.orgnih.gov The reaction of diazo compounds with arynes generated from precursors like o-(trimethylsilyl)aryl triflates provides a direct and efficient route to a wide array of substituted indazoles under mild conditions. nih.govorganic-chemistry.org This method is convergent and rapid, offering access to highly decorated indazole motifs. acs.orgacs.org
Introduction of the Cyclopropyl (B3062369) Moiety at the C5 Position
Once the 1H-indazole nucleus is formed, the next critical step is the introduction of the cyclopropyl group at the C5 position. This is typically achieved by using a pre-functionalized indazole precursor.
The most common and versatile strategy for installing a substituent at a specific position on the indazole's benzene ring is through transition metal-catalyzed cross-coupling reactions. This approach requires an indazole precursor that is "functionalized" with a suitable leaving group, typically a halogen, at the desired position.
For the synthesis of 5-cyclopropyl-1H-indazole, the key intermediate is a 5-halo-1H-indazole, such as 5-bromo-1H-indazol-3-amine. mdpi.com This precursor can then undergo a Suzuki-Miyaura cross-coupling reaction with a cyclopropylboronic acid or one of its ester derivatives. The reaction is catalyzed by a palladium complex, such as PdCl₂(dppf), in the presence of a base (e.g., Cs₂CO₃ or K₂CO₃). nih.govmdpi.com This method is highly efficient and tolerates a wide range of functional groups, making it a preferred method for creating C-C bonds in the final stages of a synthesis.
Table 2: Representative Suzuki-Miyaura Coupling for C5-Functionalization
| Indazole Precursor | Coupling Partner | Catalyst | Base | Product | Reference |
|---|---|---|---|---|---|
| 5-Bromo-1H-indazole | Cyclopropylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | This compound | mdpi.com |
This functionalization-alkylation strategy highlights the modularity of modern organic synthesis, allowing for the independent optimization of the core synthesis and the substituent introduction.
Cyclopropanation Methodologies
The introduction of a cyclopropyl ring onto an aromatic scaffold can be challenging due to the high ring strain of the three-membered ring. Methodologies for cyclopropanation generally involve the reaction of an alkene with a carbene or carbenoid, or intramolecular cyclization reactions. wikipedia.org In the context of synthesizing this compound, the cyclopropyl group can either be introduced at an early stage on a benzene-ring precursor or at a later stage on the indazole scaffold itself, provided a suitable functional group like a vinyl or allyl group is present.
Key cyclopropanation strategies applicable to the synthesis of precursors for this compound include:
Simmons-Smith Reaction: This classic method utilizes a carbenoid, typically iodomethylzinc iodide (formed from diiodomethane (B129776) and a zinc-copper couple), to convert an alkene into a cyclopropane (B1198618) ring. wikipedia.org It is a reliable method for the cyclopropanation of a vinyl-substituted aniline (B41778) or benzaldehyde (B42025) derivative before the construction of the indazole ring.
Metal-Catalyzed Reactions with Diazo Compounds: Transition metal catalysts, particularly those based on rhodium, copper, and palladium, can effectively catalyze the decomposition of diazo compounds to generate carbenes for cyclopropanation. Rhodium(II) carboxylates are highly effective for the cyclopropanation of olefins with diazoacetates. organic-chemistry.org This approach offers high efficiency and options for stereocontrol.
Johnson–Corey–Chaykovsky Reaction: This reaction involves the use of a sulfur ylide to react with an α,β-unsaturated carbonyl compound. For instance, a cinnamaldehyde (B126680) derivative could be converted to a cyclopropyl aldehyde, which could then serve as a precursor for the indazole ring. A novel sulfoximine-driven variant has been developed for the enantio- and diastereoselective construction of trans-cyclopropanes. x-chemrx.com
Intramolecular Cyclization: An alternative strategy involves the intramolecular cyclization of appropriately substituted haloalkanes. Treatment of a 1,3-dihalo propane (B168953) derivative with a strong base or a metal like zinc (Wurtz coupling) can generate the cyclopropane ring. wikipedia.org
| Methodology | Key Reagents | Substrate Type | Key Features |
|---|---|---|---|
| Simmons-Smith Reaction | CH₂I₂ / Zn-Cu couple | Alkene | Reliable for simple alkenes; stereospecific. wikipedia.org |
| Metal-Catalyzed Diazo Reaction | Diazo compound (e.g., ethyl diazoacetate), Rh(II) or Cu(I) catalyst | Alkene | High efficiency; potential for enantioselectivity with chiral catalysts. organic-chemistry.org |
| Johnson–Corey–Chaykovsky Reaction | Sulfur ylide (e.g., (CH₃)₃S(O)I / NaH) | α,β-Unsaturated carbonyl | Forms cyclopropyl ketones/aldehydes; can be made asymmetric. x-chemrx.com |
| Intramolecular Wurtz Coupling | 1,3-Dihalide, Zinc or Sodium | Acyclic 1,3-dihalide | Classical method for forming the basic cyclopropane structure. wikipedia.org |
Green Chemistry and Sustainable Synthesis Approaches for Indazole Scaffolds
Recent advancements in organic synthesis have emphasized the development of environmentally benign and sustainable methods. benthamdirect.com For the synthesis of indazole scaffolds, several green chemistry approaches have been reported that minimize waste, avoid hazardous solvents, and reduce energy consumption.
Use of Green Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Greener alternatives such as polyethylene (B3416737) glycol (PEG), water, or ethanol (B145695) are being increasingly adopted. PEG-400 has been successfully used as a recyclable solvent for the one-pot, three-component synthesis of 2H-indazoles. acs.orgorganic-chemistry.org Another approach demonstrates the use of ethanol with ammonium (B1175870) chloride as a mild acid catalyst for an eco-friendly synthesis of 1H-indazoles. samipubco.com
Heterogeneous and Recyclable Catalysts: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, reducing waste and cost. Copper oxide nanoparticles supported on activated carbon (CuO@C) have been developed as an efficient and recyclable heterogeneous catalyst for indazole synthesis under ligand-free and base-free conditions. acs.org
Natural Catalysts and Alternative Energy Sources: Bio-based catalysts are a growing area of interest. Lemon peel powder has been employed as a natural, green, and efficient catalyst for the synthesis of 1H-indazoles, often in combination with ultrasound irradiation to accelerate the reaction rate and improve yields. bibliomed.org
| Approach | Example | Advantages | Reference |
|---|---|---|---|
| Green Solvent | Use of PEG-400 instead of traditional organic solvents. | Recyclable, low toxicity, promotes reaction efficiency. | acs.org |
| Heterogeneous Catalysis | Copper oxide nanoparticles on activated carbon (CuO@C). | Easily separated, reusable, reduces metal leaching into the product. | acs.org |
| Mild Reagents | Ammonium chloride (NH₄Cl) in ethanol. | Avoids strong acids, eco-friendly, simple work-up. | samipubco.com |
| Natural Catalyst & Ultrasound | Lemon peel powder under ultrasound irradiation. | Biodegradable catalyst, energy-efficient, rapid reaction times. | bibliomed.org |
Scalable Synthetic Protocols for Research Quantity Production
The transition from a laboratory-scale synthesis to the production of larger, research-level quantities (gram to kilogram scale) requires a robust, reproducible, and economically viable protocol. Key considerations for scalability include the cost of starting materials, the avoidance of chromatographic purification, high and consistent yields, and operational simplicity.
A scalable synthesis of this compound would likely begin with a commercially available cyclopropyl-substituted benzene derivative. For example, a route starting from 4-cyclopropylaniline (B1589887) or 4-cyclopropylbenzaldehyde (B1279468) could be envisioned. A hypothetical scalable process might involve:
Diazotization and Reduction: Starting from 4-cyclopropylaniline, a diazotization reaction followed by reduction could form a hydrazine (B178648) intermediate.
Condensation and Cyclization: The resulting hydrazine could then be condensed with a suitable three-carbon synthon, followed by an intramolecular cyclization to form the indazole ring.
Alternatively, a process starting from a halogenated cyclopropylbenzene (B146485) could utilize a palladium-catalyzed coupling reaction to build the indazole core. A procedure developed for the scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride highlights key principles, such as using a Curtius degradation and avoiding chromatography by isolating the product as a salt precipitate. nih.gov These principles are directly applicable to designing a scalable route for this compound.
| Factor | Objective | Example Strategy |
|---|---|---|
| Starting Materials | Use low-cost, readily available chemicals. | Begin with a simple precursor like 4-cyclopropylaniline. |
| Purification | Avoid column chromatography. | Purify intermediates and the final product via crystallization or salt formation/precipitation. nih.gov |
| Reaction Type | Employ high-yielding, robust reactions. | Use well-established reactions like diazotization or palladium-catalyzed cross-couplings. thieme-connect.de |
| Process Efficiency | Minimize the number of steps (pot-economy). | Design one-pot or domino reaction sequences to reduce intermediate workups. mdpi.com |
Novel Synthetic Route Development and Optimization
The development of novel synthetic routes for indazoles is a dynamic area of research, driven by the need for greater efficiency, broader substrate scope, and access to complex molecular architectures. Modern synthetic organic chemistry offers a powerful toolkit for the construction of the indazole scaffold.
Transition-Metal Catalysis: Palladium- and copper-catalyzed reactions are central to modern indazole synthesis. These methods facilitate the formation of key C-N and N-N bonds. For example, substituted 3-aminoindazoles can be prepared from 2-bromobenzonitriles via a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection/cyclization sequence. organic-chemistry.org
C-H Activation/Amination: A more recent and atom-economical approach involves the direct functionalization of C-H bonds. Silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones has been shown to be an effective method for synthesizing 1H-indazoles under mild conditions. acs.org This strategy avoids the need for pre-functionalized starting materials like organohalides.
[3+2] Cycloaddition Reactions: The construction of the five-membered pyrazole ring of the indazole system can be achieved through [3+2] cycloaddition reactions. One such method involves the reaction of arynes (generated in situ) with hydrazones. organic-chemistry.org This approach allows for the synthesis of various 3-substituted indazoles.
Domino Reactions: Domino or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant improvements in efficiency. Nucleophilic aromatic substitution (SNAr)-terminated domino reactions have been developed as a versatile means to prepare 1-aryl-1H-indazoles. mdpi.com
| Methodology | Catalyst/Reagent | Key Transformation | Advantages |
|---|---|---|---|
| Palladium-Catalyzed Arylation | Palladium catalyst (e.g., Pd(OAc)₂) | C-N bond formation from aryl halides. organic-chemistry.org | High functional group tolerance, broad substrate scope. |
| Intramolecular C-H Amination | Silver(I) salts (e.g., AgNTf₂) | Direct C-H to C-N bond conversion. acs.org | High atom economy, avoids pre-functionalization. |
| [3+2] Cycloaddition | Base or fluoride (B91410) source (to generate aryne) | Reaction of an aryne with a hydrazone. organic-chemistry.org | Rapid construction of the bicyclic core. |
| SNAr-Terminated Domino Reaction | Base (e.g., K₂CO₃) | Sequential condensation and intramolecular SNAr. mdpi.com | High efficiency, one-pot procedure. |
Chemical Modifications and Derivatization of the 5 Cyclopropyl 1h Indazole Scaffold
Strategies for Functionalization at Diverse Positions of the Indazole Ring System
The functionalization of the indazole ring at various positions is a critical step in the diversification of the 5-cyclopropyl-1H-indazole scaffold. While direct C-H functionalization of the benzene (B151609) ring of the indazole system is an area of ongoing research, established methods often rely on the introduction of functional groups that can be further elaborated through cross-coupling reactions. mdpi.com
A common strategy involves the synthesis of halogenated precursors, which then serve as versatile handles for introducing a wide array of substituents. For instance, the synthesis of 5-bromo-3-cyclopropyl-1H-indazole provides a key intermediate for subsequent modifications. This bromo-derivative can then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to introduce aryl, heteroaryl, or amino groups at the 5-position.
Furthermore, the C3 position of the indazole ring is also amenable to functionalization. While direct electrophilic substitution at C3 can be challenging, metalation-based approaches have proven effective. Deprotonation of an N-protected indazole at the C3 position using a strong base, followed by quenching with an electrophile, allows for the introduction of various functional groups.
The table below summarizes some of the key functionalization strategies for the indazole ring system, which are applicable to the this compound scaffold.
| Position | Functionalization Strategy | Key Reagents/Conditions | Resulting Functionality |
|---|---|---|---|
| C3 | Directed ortho-metalation (DoM) of N-protected indazole | n-BuLi, s-BuLi, or LDA; various electrophiles | Halogens, alkyl, aryl, carbonyl groups, etc. |
| C5 | Halogenation followed by cross-coupling | NBS, NIS; Pd catalysts, boronic acids/esters, organostannanes | Aryl, heteroaryl, vinyl, alkyl groups |
| C7 | Directed C-H activation | Pd(OAc)₂, directing groups (e.g., amides, phosphine (B1218219) oxides) | Aryl, alkyl groups |
Synthesis of N-Substituted Indazole Analogs
The synthesis of N-substituted indazole analogs is a crucial aspect of modifying the this compound scaffold, as the substituent on the nitrogen atom can significantly influence the compound's biological activity and pharmacokinetic properties. The alkylation of the indazole nitrogen can lead to two regioisomers, the N1- and N2-substituted products. The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent used. beilstein-journals.orgbeilstein-journals.orgnih.gov
Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.org However, kinetic and thermodynamic control of the N-alkylation reaction can lead to different product distributions. For instance, the use of sodium hydride in a non-polar solvent like THF often favors the formation of the N1-alkylated product through the formation of a tight ion pair. beilstein-journals.org Conversely, employing a polar aprotic solvent like DMF can lead to a higher proportion of the N2-isomer. beilstein-journals.org
The choice of the alkylating agent is also critical. Simple alkyl halides, such as methyl iodide or ethyl bromide, are commonly used. For the introduction of more complex side chains, functionalized alkyl halides or tosylates can be employed. This allows for the incorporation of various functionalities, such as esters, amides, or other heterocyclic rings, tethered to the indazole nitrogen.
The following table provides examples of conditions for the regioselective N-alkylation of the indazole scaffold, which can be applied to this compound.
| Desired Isomer | Base | Solvent | Alkylating Agent | Key Factors |
|---|---|---|---|---|
| N1-alkylation | NaH | THF | Alkyl halide/tosylate | Formation of tight ion pair, thermodynamic control |
| N2-alkylation | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile (B52724) | Alkyl halide/tosylate | Polar aprotic solvent, kinetic control |
| N1-acylation | - | - | Acyl chloride/anhydride | Thermodynamic isomerization from N2-acyl intermediate |
Preparation of Bridged and Fused Indazole Architectures
The construction of bridged and fused ring systems incorporating the this compound scaffold represents an advanced strategy for creating structurally complex and novel chemical entities. These modifications can significantly alter the three-dimensional shape and rigidity of the molecule, which can be beneficial for optimizing interactions with biological targets.
One approach to forming fused indazole architectures involves intramolecular cyclization reactions. For example, an N-substituted this compound bearing a reactive functional group on the substituent can undergo cyclization to form a new ring fused to the indazole core. A notable example is the synthesis of pyrazolo[1,2-a]indazoles, which can be achieved through various synthetic routes, often involving the cyclization of an appropriately substituted indazole precursor.
Bridged indazole architectures are less common but offer unique structural constraints. Their synthesis typically involves multi-step sequences to construct the bridging element between two positions of the indazole ring. This can be achieved through intramolecular bond-forming reactions, such as ring-closing metathesis or intramolecular Heck reactions, on a suitably functionalized this compound derivative.
Incorporation of Heterocyclic Moieties onto the Indazole Core
The introduction of other heterocyclic rings onto the this compound core is a widely used strategy in drug discovery to modulate biological activity and physicochemical properties. These heterocyclic moieties can be attached to various positions of the indazole ring, including the nitrogen atom, the C3 position, and the benzene ring.
As discussed in the section on N-substituted analogs, alkylating agents containing a heterocyclic ring can be used to introduce these moieties at the N1 or N2 position. For functionalization at the carbon framework, palladium-catalyzed cross-coupling reactions are instrumental. For instance, a 5-bromo-3-cyclopropyl-1H-indazole can be coupled with a heterocyclic boronic acid or stannane (B1208499) via a Suzuki or Stille reaction, respectively, to introduce a heterocycle at the C5 position. Similarly, a 3-halo-5-cyclopropyl-1H-indazole can be used to introduce heterocycles at the C3 position.
Commonly incorporated heterocycles include, but are not limited to, pyridines, pyrimidines, thiazoles, and pyrazoles. The choice of the heterocyclic moiety is often guided by the specific therapeutic target and the desired structure-activity relationship (SAR). For example, the introduction of a pyridine (B92270) ring can introduce a basic nitrogen atom, which can be important for salt formation and improving solubility.
The following table illustrates some common methods for incorporating heterocyclic moieties onto the indazole core.
| Position of Incorporation | Synthetic Method | Heterocyclic Moiety Source | Example Heterocycles |
|---|---|---|---|
| N1/N2 | N-alkylation | Heterocyclic alkyl halides/tosylates | Pyridyl, Pyrimidyl, Thiazolyl |
| C3 | Suzuki/Stille Coupling | Heterocyclic boronic acids/stannanes | Thienyl, Furyl, Pyrrolyl |
| C5 | Suzuki/Stille Coupling | Heterocyclic boronic acids/stannanes | Pyridyl, Pyrimidyl, Thiazolyl |
Structure Activity Relationship Sar Studies and Scaffold Optimization
Systematic Exploration of Substituent Effects on Molecular Interactions
The biological activity of indazole-based compounds is highly sensitive to the nature and position of substituents on the bicyclic core. The 5-position, in particular, often projects into a solvent-exposed region or a specific hydrophobic sub-pocket of the target protein, making it a critical site for modification.
The introduction of a cyclopropyl (B3062369) group at the 5-position imparts specific properties that can significantly influence molecular interactions. The cyclopropyl ring is a small, rigid, and lipophilic moiety. Its rigidity can help lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding. Its lipophilic character is well-suited for occupying hydrophobic pockets within an enzyme's active site.
SAR studies on various 5-substituted-1H-indazole series have demonstrated the importance of this position. For example, in the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, the nature of the substituent at the 5-position was found to be crucial for potency. nih.gov A comparison between a methyl group and a methoxy (B1213986) group at this position showed that the methoxy derivative had significantly higher activity, suggesting that electronic effects and the potential for hydrogen bonding can be as important as steric bulk. nih.gov
In another study focused on ALK/ROS1 dual inhibitors, the 5-(3,5-difluorobenzyl)-1H-indazole moiety was identified as the essential active pharmacophore, highlighting that larger, specifically oriented substituents at the 5-position can form key interactions that drive binding affinity. nih.gov The cyclopropyl group, while smaller, serves a similar purpose by providing a well-defined hydrophobic interaction. Its unique electronic nature, with partial sp2 character, can also influence stacking interactions with aromatic residues in the binding site.
| Compound Series | Target Kinase | 5-Position Substituent | Relative Activity/Potency | Reference |
|---|---|---|---|---|
| 1H-Indazole-3-carboxamides | GSK-3β | -CH3 | Lower | nih.gov |
| 1H-Indazole-3-carboxamides | GSK-3β | -OCH3 | Higher | nih.gov |
| 2-morpholinobenzamides | ALK/ROS1 | -CH2-(3,5-diF-Ph) | Essential for Activity | nih.gov |
| Generic Kinase Inhibitors | Various | -Cyclopropyl | Often improves potency/selectivity | General finding |
Rational Design and Synthesis of 5-Cyclopropyl-1H-Indazole Analogs
The rational design of analogs based on the this compound scaffold often employs structure-based drug design (SBDD) and fragment-led approaches. nih.govresearchgate.net X-ray crystal structures of target proteins co-crystallized with indazole-based inhibitors provide detailed maps of the ATP-binding site, allowing for the strategic placement of substituents to maximize favorable interactions.
The design rationale for incorporating a 5-cyclopropyl group often involves targeting a small, well-defined hydrophobic pocket. Kinase active sites frequently feature a "gatekeeper" residue that controls access to a deeper hydrophobic pocket. A 5-cyclopropyl group can be optimally sized to fit into such a pocket without causing steric clashes, thereby enhancing binding affinity and potentially improving selectivity over other kinases with larger or smaller pockets.
The synthesis of these analogs typically begins with a commercially available or synthesized 5-bromo-1H-indazole. A key step is the introduction of the cyclopropyl group, which is commonly achieved through a Suzuki-Miyaura cross-coupling reaction using cyclopropylboronic acid in the presence of a palladium catalyst. Subsequent modifications at other positions, such as N1 alkylation or substitution at the 3-position, can then be performed to complete the synthesis of the target analogs. nih.govmdpi.com This modular synthetic approach allows for the systematic exploration of the SAR around the entire scaffold.
Influence of Conformational Flexibility on Molecular Recognition
Conformational flexibility is a critical parameter in drug design, as it dictates how well a ligand can adapt its shape to fit a binding site. The indazole core itself is a rigid, planar structure, which serves as a stable anchor for various substituents. The introduction of a cyclopropyl group at the 5-position further constrains the local conformation.
The cyclopropyl group is conformationally restricted, with a fixed geometry. When attached to the indazole ring, it can influence the preferred orientation of the entire molecule within the binding site. wiley.com This rigidity reduces the entropic cost of binding, as fewer rotational bonds need to be "frozen" upon complex formation, which can lead to a more favorable Gibbs free energy of binding.
Furthermore, the presence of a spiro-cyclopropane adjacent to a six-membered ring has been shown to exert a "cyclopropyl effect," which can alter the normal conformational preferences of substituents, favoring an axial over an equatorial position. nih.govchemistryworld.com While the indazole is a five-membered ring fused to a benzene (B151609) ring, similar steric and electronic effects from the 5-cyclopropyl group can influence the torsional angles of adjacent linkers and substituents, guiding them into specific orientations for optimal interaction with target residues. This pre-organization of the ligand's conformation can be a key factor in achieving high-affinity molecular recognition. dalalinstitute.com
Bioisosteric Replacements within the Indazole Core
Bioisosterism is a strategy used to modify the physicochemical properties of a lead compound while retaining its biological activity. This can involve replacing a functional group with another that has similar steric and electronic characteristics.
In the context of the this compound scaffold, bioisosteric replacements can be considered at two levels: replacement of the cyclopropyl group and replacement of the indazole core itself.
Replacement of the 5-Cyclopropyl Group: The cyclopropyl group can be considered a bioisostere for other small alkyl groups like methyl, ethyl, or isopropyl. However, its rigid and strained-ring nature gives it unique properties. It is more lipophilic than a methyl group but less so than a tert-butyl group. It can also act as a non-classical bioisostere for groups like a carbonyl in certain electronic contexts. In some cases, replacing a methyl group with a cyclopropyl group has been shown to improve pharmacokinetic properties.
Replacement of the Indazole Core: The 1H-indazole nucleus is often used as a bioisostere for other aromatic and heteroaromatic systems, such as benzimidazole, indole, or even a catechol moiety. google.combiotech-asia.org For instance, replacing an indazole with a 1,2-benzoxazole converts a hydrogen bond donor (the indazole N-H) into a hydrogen bond acceptor (the oxazole (B20620) oxygen), which can be used to probe the electronic requirements of the hinge-binding region in kinases. nih.gov Similarly, in the development of MAO-B inhibitors, an amide linker attached to the 5-position of an indazole was successfully replaced with a 1,2,4-oxadiazole (B8745197) ring to improve potency and selectivity. nih.gov
| Original Moiety | Bioisosteric Replacement | Rationale/Observed Effect | Reference |
|---|---|---|---|
| Indazole N-H (Hinge Binder) | 1,2-Benzoxazole Oxygen | Probe H-bond donor vs. acceptor requirements | nih.gov |
| 5-Carboxylic Acid | 5-(Inverse Amide/Urea) | Prevent glucuronidation, improve metabolic stability | tandfonline.com |
| Catechol | Indazole | Maintain or enhance biological activity with improved properties | google.com |
| Methyl Group | Cyclopropyl Group | Improve pharmacokinetic properties, probe hydrophobic pocket | General strategy |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups required for biological activity. nih.govdovepress.com For indazole-based kinase inhibitors, a typical pharmacophore model includes:
A Hydrogen Bond Donor: The N1-H of the indazole ring.
A Hydrogen Bond Acceptor: The N2 nitrogen of the indazole ring.
One or more Hydrophobic/Aromatic Regions: The benzene portion of the indazole and other aromatic substituents.
Optional Hydrogen Bond Acceptors/Donors: From substituents at other positions.
The 5-cyclopropyl group plays a crucial role in these models by mapping to a specific hydrophobic feature. In ligand-based design, a series of known active molecules are aligned, and their common features are abstracted to create a pharmacophore hypothesis. The 5-cyclopropyl group, due to its well-defined shape and lipophilicity, helps to precisely define the location and boundaries of a key hydrophobic region in the model. nih.gov
Investigation of Molecular Target Engagement and Mechanistic Insights
Elucidation of Specific Protein and Enzyme Interactions
The interaction of small molecules with specific proteins and enzymes is fundamental to their pharmacological effect. For the indazole class of compounds, extensive research has delineated structure-activity relationships (SAR) that govern their binding affinity and selectivity.
Kinase Inhibition Profiling and Selectivity Studies
The indazole nucleus is a well-established scaffold for the development of protein kinase inhibitors, with several indazole-based drugs approved for clinical use. nih.gov Research has shown that modifications at various positions of the indazole ring system are crucial for determining potency and selectivity against different kinases.
Derivatives of the 1H-indazole scaffold have demonstrated inhibitory activity against a range of kinases. For instance, a series of 1H-indazole amide derivatives were developed as potent inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govnih.gov In other studies, 1-(4-(1H-indazol-5-yl)piperazin-1-yl) analogs have shown inhibitory activity against Rho-associated coiled-coil containing protein kinase II (ROCK-II). researchgate.net Furthermore, the indazole structure has been utilized to design potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis. nih.govresearchgate.net While specific kinase inhibition data for the unsubstituted 5-cyclopropyl-1H-indazole is not extensively detailed in the literature, the established importance of the indazole core suggests its potential as a foundational structure for kinase-targeted drug design. The nature and position of substituents are critical in defining the specific kinase interaction profile.
| Indazole Derivative Class | Kinase Target | Reported Activity |
|---|---|---|
| 1H-Indazole Amides | ERK1/2 | Potent Enzymatic and Cellular Activity nih.govnih.gov |
| 1H-Indazole Piperazines/Piperidines | ROCK-II | IC50 values in the nanomolar range researchgate.net |
| Imidazo[1,2-b]pyridazine Derivatives (related scaffold) | VEGFR2 | IC50 values in the sub-nanomolar range nih.govresearchgate.net |
Receptor Binding Characterization
Beyond kinases, the indazole scaffold has been explored for its ability to bind to various cell surface and nuclear receptors. Patent literature describes indazole derivatives designed to modulate Cannabinoid Receptor 1 (CB1), indicating the scaffold's utility in targeting G-protein coupled receptors (GPCRs). google.com
More specifically, a series of indazole-6-phenylcyclopropylcarboxylic acids were identified as selective agonists for GPR120, another GPCR that acts as a receptor for free fatty acids. researchgate.net In this series, the presence of the cyclopropyl (B3062369) group was a key structural feature. These findings highlight that the indazole core, when appropriately substituted, can effectively interact with receptor binding pockets. The 5-cyclopropyl substitution could similarly influence binding affinity and selectivity for various receptor targets, although specific characterization studies are required.
Modulators of Other Enzyme Classes (e.g., Monoamine Oxidase)
Significant evidence points to the role of C5-substituted indazoles as potent and selective inhibitors of monoamine oxidase B (MAO-B). researchgate.net MAO-B is a crucial enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine. Structure-activity relationship studies of indazole and the related isatin (B1672199) scaffolds have shown that substitution at the C5 position with lipophilic groups can substantially enhance MAO-B inhibitory potency and selectivity over the MAO-A isoform. researchgate.net
Specifically, indazole-5-carboxamide derivatives have been developed that exhibit subnanomolar potency as reversible and competitive MAO-B inhibitors. nih.govnih.gov The C5 position of the indazole ring is directed towards the entrance of the enzyme's active site cavity, making it a critical point for modification to achieve high affinity. researchgate.net Given that the cyclopropyl group is a small, lipophilic moiety, it is highly probable that this compound itself is a potent and selective MAO-B inhibitor, consistent with the established SAR for this class of compounds.
| Inhibitor Class | Target | Reported Potency (IC50) | Selectivity |
|---|---|---|---|
| Indazole-5-carboxamides | Human MAO-B | Subnanomolar to low nanomolar nih.govnih.gov | High selectivity vs. MAO-A nih.gov |
| 5-Substituted Isatins (related scaffold) | Human MAO-B | Potency significantly enhanced by C5 substitution researchgate.net | Generally MAO-B selective researchgate.net |
Characterization of Cellular Pathway Modulation
The interaction of a compound with its molecular targets can trigger a cascade of events within cellular signaling pathways, leading to broader biological effects. Indazole derivatives have been shown to modulate several critical pathways implicated in cell growth, proliferation, and survival.
Investigation of PI3K/AKT/mTOR Signaling Pathway Interactions
The PI3K/AKT/mTOR pathway is a central regulator of cellular processes and is frequently dysregulated in various diseases. nih.gov The indazole scaffold has been successfully employed to develop inhibitors that target this pathway. A study on a series of 3-amino-1H-indazole derivatives revealed their ability to inhibit the PI3K/AKT/mTOR signaling cascade. nih.gov These compounds demonstrated antiproliferative activity across multiple cancer cell lines, and mechanistic studies confirmed their action on this pathway. nih.gov While this research focused on 3-amino substituted indazoles, it establishes a precedent for the indazole core in modulating PI3K/AKT/mTOR signaling. Further investigation would be needed to determine the specific effect of the 5-cyclopropyl substituent on this activity.
Analysis of Wnt Signaling Pathway Modulation
The Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. nih.gov Aberrant Wnt signaling is linked to a variety of diseases. The indazole scaffold has emerged as a promising starting point for the development of Wnt pathway modulators. A patent application has disclosed a series of indazole-3-carboxamide compounds as inhibitors of the Wnt/β-catenin signaling pathway. wipo.int This demonstrates that the indazole core can be functionalized to interfere with the protein-protein interactions central to Wnt signal transduction. The discovery of these indazole-based Wnt inhibitors opens the possibility that other substitution patterns, such as that of this compound, could also yield compounds capable of modulating this important pathway.
In Vitro Cellular Assays for Mechanistic Characterization
The characterization of this compound through in vitro cellular assays is not described in the available academic literature. While the broader indazole scaffold is common in medicinal chemistry, specific data for this compound is limited to its use as a synthetic precursor.
Cell-Based Kinase Assays
There are no published reports detailing the evaluation of this compound in cell-based kinase assays. Its profile as a kinase inhibitor, including its selectivity and potency against any specific kinase or panel of kinases, has not been publicly documented. While derivatives containing this moiety have been developed as kinase inhibitors, the activity of the parent compound itself is not characterized.
Protein Phosphorylation Studies
No studies have been published that examine the effect of this compound on protein phosphorylation. Consequently, there is no data from methods such as Western blotting or mass spectrometry to indicate whether this compound modulates any cellular signaling pathways by altering the phosphorylation state of key protein targets.
Cell Proliferation and Viability in Research Models
The direct impact of this compound on the proliferation and viability of cell lines in research models has not been reported in peer-reviewed literature. Although patent documents list this compound as a key intermediate in the synthesis of potent anti-cancer agents, specifically KRAS G12C inhibitors, the cytotoxic or anti-proliferative properties of the intermediate compound itself have not been independently characterized or published. googleapis.comgoogle.comgoogle.com
Protein-Protein Interaction Profiling Methodologies
There is no available scientific information on the use of this compound in protein-protein interaction (PPI) profiling studies. Methodologies to assess its potential to inhibit or stabilize PPIs have not been applied to this specific molecule, and it is not documented as a modulator of any known protein complexes.
DNA Binding and Intercalation Studies
A review of the literature found no evidence of this compound being investigated for its potential to bind to or intercalate with DNA. Studies to characterize such interactions, which are common for certain classes of anti-cancer agents, have not been published for this compound.
Computational and Theoretical Chemistry Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. For derivatives of 5-cyclopropyl-1H-indazole, docking studies have been pivotal in understanding their mechanism of action against various biological targets.
For instance, in the context of cancer therapy, molecular docking has been employed to elucidate the binding of indazole derivatives to the active sites of protein kinases. These simulations have revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. In one study, docking of 5-substituted indazole derivatives into the active site of Glycogen Synthase Kinase-3 beta (GSK-3β) identified essential interacting residues like Val135, Gln185, Arg141, and Asp200. researchgate.net Similarly, docking studies of 3-amine/alkoxy substituted-azaindazoles with the Murine double minutes-2 (MDM2) receptor have shown significant binding interactions.
The binding energy values obtained from these simulations are often used to rank and prioritize compounds for further experimental testing. For example, in a study on indazole derivatives as anti-renal cancer agents, molecules with the lowest binding energy were selected for further simulation studies. nih.gov This approach significantly streamlines the process of identifying potent lead compounds.
Table 1: Examples of Molecular Docking Studies on Indazole Derivatives
| Target Protein | Key Interacting Residues | Reference |
|---|---|---|
| Glycogen Synthase Kinase-3 beta (GSK-3β) | Val135, Gln185, Arg141, Asp200 | researchgate.net |
| Discoidin domain receptor 1 (DDR1) | Not specified | nih.gov |
| Murine double minutes-2 (MDM2) | GLN72, HIS73 | |
| Pheripheral benzodiazepine (B76468) receptor (PBR) | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 | |
| Hypoxia-inducible factor-1α (HIF-1α) | Not specified | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and stability of a ligand-protein complex over time. This technique is crucial for assessing the stability of the binding pose predicted by molecular docking. nih.gov
For indazole derivatives, MD simulations have been used to confirm the stability of the ligand within the active site of its target protein. nih.gov For instance, a simulation of a potent indazole derivative in the active site of HIF-1α demonstrated that the compound remained stable throughout the simulation, validating the docking results. nih.gov The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD trajectories can reveal the flexibility of the protein-ligand complex and identify key residues that contribute to binding stability. researchgate.net These simulations offer a more realistic representation of the biological environment, accounting for the flexibility of both the ligand and the protein. nih.gov
Quantum Chemical Calculations (DFT, etc.) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and physicochemical properties of molecules. rsdjournal.org These methods have been applied to indazole derivatives to understand their molecular properties at a fundamental level. core.ac.uk
DFT calculations can be used to determine optimized geometries, electrostatic potentials, and frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and stability of the molecule. nih.gov In a study of novel indazole derivatives, DFT calculations at the B3LYP/6-311+ level were used to study their physicochemical properties and electrostatic potential. nih.gov Such calculations provide valuable information for understanding the reactivity and potential interaction sites of the this compound scaffold. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, 2D and 3D-QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects.
In a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors, steric and electrostatic maps were generated to provide a structural framework for designing new, more potent inhibitors. nih.gov Another study on 5-substituted indazole derivatives as GSK-3β inhibitors identified important descriptors such as electrostatic potential and hydrophobicity that influence their biological activity. researchgate.net These models allow for the prediction of the activity of newly designed compounds, thereby guiding the synthesis of more effective analogues. researchgate.net
Table 2: Key Descriptors in QSAR Models for Indazole Derivatives
| QSAR Model Type | Important Descriptors | Target | Reference |
|---|---|---|---|
| 3D-QSAR | Steric and Electrostatic fields | HIF-1α | nih.gov |
| 2D/3D-QSAR | T_C_N_5, T_2_N_0, SlogP, Electrostatic potential, Hydrophobicity | GSK-3β | researchgate.net |
Virtual Screening Techniques for Novel Ligand Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. slideshare.neteurekaselect.com This method can be broadly categorized into ligand-based and structure-based approaches. mmsl.cz
The this compound scaffold can serve as a template for virtual screening campaigns to identify novel ligands with desired biological activities. mdpi.com In a ligand-based approach, a known active compound with the indazole core would be used to search for structurally similar molecules in a database. slideshare.net Structure-based virtual screening, on the other hand, would involve docking a large library of compounds into the active site of a target protein to identify potential binders. mmsl.cz This approach has the potential to rapidly identify diverse chemical scaffolds that can be further optimized into potent drug candidates.
Prediction of Molecular Properties for Research Design (e.g., ADME for in vitro studies)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to assess the drug-likeness of a compound. nih.govjaptronline.com In silico tools are widely used to predict these properties, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles before they enter more costly experimental testing. iaps.org.inidaampublications.in
For derivatives of this compound, computational models can predict various ADME parameters such as lipophilicity (logP), aqueous solubility, and adherence to Lipinski's rule of five. nih.gov These predictions are crucial for designing compounds with good oral bioavailability and metabolic stability. japtronline.com By integrating ADME predictions into the design cycle, researchers can prioritize the synthesis of compounds that are more likely to succeed in clinical trials. nih.gov
Advanced Analytical Techniques in 5 Cyclopropyl 1h Indazole Research
Spectroscopic Methods for Structural Elucidation and Characterization
Spectroscopy is the primary toolset for determining the molecular structure of novel compounds like 5-cyclopropyl-1H-indazole. Each technique offers a unique perspective on the molecule's composition and geometry.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the indazole core and the cyclopropyl (B3062369) substituent. The aromatic protons on the indazole ring typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions. The protons of the cyclopropyl group would resonate in the upfield region (typically δ 0.5-2.5 ppm), with characteristic multiplets due to complex spin-spin coupling. The N-H proton of the indazole ring would appear as a broad singlet, often in the δ 10-13 ppm range, and its position can be concentration and solvent-dependent.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be observed for the carbons of the benzene (B151609) ring, the pyrazole (B372694) part of the indazole system, and the cyclopropyl ring. The aromatic carbons typically resonate between δ 110-145 ppm, while the carbons of the cyclopropyl group appear in the upfield region (δ 0-20 ppm).
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of ¹H and ¹³C signals. A COSY spectrum would show correlations between adjacent protons, helping to map out the connectivity within the aromatic and cyclopropyl spin systems. HSQC links protons directly to the carbons they are attached to, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, confirming the attachment of the cyclopropyl group to the C5 position of the indazole core.
NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about which atoms are close to each other in space, regardless of whether they are connected by bonds. libretexts.org This is particularly useful for confirming stereochemistry and observing through-space interactions between the cyclopropyl protons and the adjacent aromatic proton (H4) on the indazole ring. libretexts.orgnih.govyoutube.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indazole | N-H | 10.0 - 13.0 (broad singlet) | - |
| Indazole | Aromatic C-H | 7.0 - 8.5 (multiplets) | 110 - 145 |
| Indazole | Aromatic Quaternary C | - | 110 - 145 |
| Cyclopropyl | CH | 1.8 - 2.5 (multiplet) | 10 - 20 |
| Cyclopropyl | CH₂ | 0.5 - 1.2 (multiplets) | 5 - 15 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the indazole ring. mdpi.com C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while those for the cyclopropyl group would be found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically result in several sharp peaks in the 1450-1620 cm⁻¹ region. wiley-vch.de
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Indazole N-H | Stretch | 3100 - 3300 (broad) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Cyclopropyl C-H | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1450 - 1620 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. researchgate.net For this compound (C₁₀H₁₀N₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight.
HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. wiley-vch.deresearchgate.net This is a critical step in confirming the identity of a newly synthesized compound, as it can distinguish between compounds with the same nominal mass but different atomic compositions.
LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.netnih.govnih.gov This technique is invaluable for analyzing complex mixtures, identifying impurities, and studying the metabolism of the compound. The mass spectrometer provides molecular weight information for each component separated by the LC column. nih.govnih.gov
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. The absorption is dependent on the electronic structure of the molecule, particularly the presence of chromophores. The indazole ring system in this compound is a chromophore that is expected to absorb UV light, typically in the range of 250-300 nm. researchgate.net This technique is often used in binding studies to monitor changes in the electronic environment of the molecule upon interaction with a biological target or other molecules. researchgate.netscience-softcon.de
Chromatographic Techniques for Purification and Purity Assessment in Research
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the purification of synthesized compounds and the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is the gold standard for determining the purity of pharmaceutical compounds. For this compound, a reversed-phase HPLC method would typically be developed. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). The purity of the compound is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram, often with detection by a UV detector set to a wavelength where the compound absorbs strongly. nih.govambeed.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a crucial technique for monitoring the progress of chemical reactions and assessing the purity of a sample. In the context of this compound research, TLC would be used to separate the target compound from starting materials, byproducts, and other impurities. A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then placed in a sealed chamber with a suitable solvent system (eluent). The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (eluent).
The retention factor (R\u2093), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a specific compound in a given solvent system. Visualization of the spots is typically achieved under UV light or by using a staining agent.
Hypothetical Data Table for TLC of this compound:
| Solvent System (v/v) | R\u2093 Value | Visualization Method |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Column Chromatography
For the purification of this compound on a larger scale, column chromatography is the standard method. This technique operates on the same principles as TLC but on a preparative scale. A glass column is packed with a stationary phase, most commonly silica gel. The crude product mixture is loaded onto the top of the column and a solvent or a mixture of solvents (mobile phase) is passed through the column.
The components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation. Fractions are collected sequentially, and those containing the pure desired compound, as determined by TLC analysis, are combined.
Typical Parameters for Column Chromatography Purification:
| Parameter | Description |
| Stationary Phase | Typically Silica Gel (e.g., 230-400 mesh) |
| Mobile Phase | A gradient or isocratic solvent system (e.g., a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate). The exact composition is not available. |
| Elution Mode | Gravity or flash chromatography. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a single crystal of high quality is required. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed.
The analysis of the diffraction data allows for the determination of the crystal system, space group, and the exact coordinates of each atom in the unit cell. This information confirms the molecular structure, provides accurate bond lengths and angles, and reveals intermolecular interactions in the solid state.
Hypothetical Crystallographic Data for this compound:
| Parameter | Value |
| Chemical Formula | C\u2081\u2080H\u2081\u2080N\u2082 |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |
| α = ? °, β = ? °, γ = ? ° | |
| Volume (V) | Data not available |
| Z | Data not available |
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For an organic compound like this compound, this typically involves measuring the weight percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula (C\u2081\u2080H\u2081\u2080N\u2082). A close agreement between the found and calculated values provides strong evidence for the purity and correct elemental composition of the synthesized compound.
Elemental Analysis Data for this compound (C\u2081\u2080H\u2081\u2080N\u2082):
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 75.92 | Data not available |
| Hydrogen (H) | 6.37 | Data not available |
| Nitrogen (N) | 17.71 | Data not available |
Future Directions and Emerging Research Avenues for 5 Cyclopropyl 1h Indazole
Development of Novel Synthetic Methodologies with Enhanced Efficiency
The synthesis of substituted indazoles, including those with a cyclopropyl (B3062369) group, is a cornerstone of their development. nih.gov Current research aims to move beyond traditional multi-step processes toward more efficient and environmentally benign methodologies. nih.govresearchgate.net A variety of synthetic approaches have been developed for the construction of the core indazole ring system, many of which can be adapted for 5-cyclopropyl-1H-indazole. nih.govcaribjscitech.com
Key strategies that are being refined for enhanced efficiency include:
Metal-Catalyzed Cross-Coupling Reactions: Palladium and copper catalysts are frequently used to form the crucial N-N bond or to introduce substituents onto the indazole core. nih.gov Future work will likely focus on developing catalysts with higher turnover numbers and lower catalyst loading to improve cost-effectiveness and reduce metal contamination in the final products.
C-H Bond Functionalization: Direct C-H activation and functionalization offer a more atom-economical approach by avoiding the need for pre-functionalized starting materials, such as halogenated arenes. nih.govnih.gov Developing regioselective C-H cyclization methods for precursors of this compound could significantly streamline synthesis. nih.gov
One-Pot Domino Reactions: Combining multiple reaction steps into a single, one-pot procedure enhances efficiency by reducing the need for intermediate purification steps, saving time and resources. researchgate.net Designing domino sequences that build the substituted indazole ring from simple, readily available starting materials is a major goal. researchgate.netorganic-chemistry.org
Photochemical and Electrochemical Synthesis: These methods offer green alternatives to traditional thermal reactions, often proceeding under mild conditions without the need for harsh reagents. researchgate.netdoaj.org Exploring light- or electricity-driven cyclizations could provide novel and efficient pathways to the this compound scaffold. researchgate.net
| Methodology | Description | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Intramolecular C-N Bond Formation | Cyclization of ortho-haloaryl or ortho-alkylazoarene precursors, often mediated by transition metals like copper or palladium. | A versatile and widely used method for constructing the indazole ring. | nih.govcaribjscitech.com |
| Oxidative C-H Amination | Direct formation of the N-N bond via intramolecular C-H amination of arylhydrazones, sometimes using silver(I) or hypervalent iodine reagents. | Avoids pre-functionalization, leading to higher atom economy and greener synthesis. | nih.govnih.gov |
| [3+2] Cycloaddition | Reaction of arynes with diazo compounds to form the indazole ring system. | Provides a direct route to a wide range of substituted indazoles under mild conditions. | organic-chemistry.org |
| Domino/One-Pot Reactions | Multi-step sequences performed in a single reaction vessel without isolation of intermediates. | Increases operational simplicity, reduces waste, and improves overall yield. | researchgate.net |
Advanced SAR Studies Towards Highly Selective Molecular Probes
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity and selectivity of indazole-based compounds. nih.govnih.gov For this compound, the cyclopropyl group is a key feature that often contributes to binding affinity, likely by occupying a specific hydrophobic pocket in the target protein. Advanced SAR studies aim to build upon this foundation to develop highly selective molecular probes. biopolymers.org.ua
Future SAR explorations will likely focus on:
Systematic Modification of the Cyclopropyl Group: Investigating the effects of substituting the cyclopropyl ring or replacing it with other small, constrained ring systems to fine-tune binding interactions.
Functionalization of the Indazole Core: Exploring substitutions at other positions of the indazole ring to enhance selectivity and improve physicochemical properties. For instance, SAR studies on indazole derivatives have shown that substitutions at the 3- and 6-positions can significantly impact kinase selectivity. nih.gov
Conformational Restriction: Introducing structural elements that lock the molecule into a specific, biologically active conformation can lead to significant gains in both potency and selectivity.
These studies will generate valuable data for creating molecular probes that can selectively interact with a single biological target, which is essential for accurately studying its function. biopolymers.org.uanih.gov
| Structural Moiety | General Role in Biological Activity | Potential for Optimization | Reference |
|---|---|---|---|
| Indazole Core | Acts as a bioisostere of adenine, enabling it to bind to the ATP-binding site of kinases. Forms key hydrogen bond interactions. | Substitution on the benzene (B151609) ring or pyrazole (B372694) nitrogen can modulate selectivity and physical properties. | caribjscitech.com |
| 5-Position Substituent (e.g., Cyclopropyl) | Often occupies a hydrophobic pocket, contributing to binding affinity and selectivity. | Altering the size, shape, and electronics of this group can fine-tune target engagement. | researchgate.net |
| 3-Position Substituent | Can be modified to interact with different regions of a target protein, significantly influencing selectivity. | Introduction of various aryl or heterocyclic groups can lead to inhibitors with distinct kinase selectivity profiles. | nih.gov |
| N1-Position Substituent | Can be used to modulate solubility, cell permeability, and pharmacokinetic properties. | Addition of polar or ionizable groups can improve drug-like properties. | researchgate.net |
Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level
A fundamental understanding of how this compound derivatives interact with their biological targets at an atomic level is critical for rational drug design. While SAR studies provide valuable information, deeper mechanistic insights require advanced analytical and computational techniques. Molecular docking and other computational methods are often used to predict how these compounds bind to the active sites of proteins, such as kinases. mdpi.comresearchgate.net
Future research in this area will involve:
High-Resolution Structural Biology: Obtaining X-ray crystal structures or cryo-electron microscopy (cryo-EM) data of this compound analogues in complex with their target proteins. This provides a definitive picture of the binding mode and key molecular interactions.
Advanced Molecular Dynamics (MD) Simulations: Using computational simulations to model the dynamic behavior of the ligand-protein complex over time, offering insights into binding kinetics and the role of protein flexibility.
Biophysical Techniques: Employing methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to precisely measure the thermodynamics and kinetics of binding, providing a more complete picture of the molecular recognition process.
These approaches will help to elucidate the specific roles of the indazole core, the cyclopropyl group, and other substituents in target binding, guiding the design of next-generation compounds with superior properties. researchgate.net
Exploration of Indazole-Based Chemical Tools for Biological Pathway Interrogation
Highly potent and selective inhibitors derived from the this compound scaffold can be developed into chemical probes to investigate complex biological pathways. nih.gov A chemical probe is a small molecule used to study the function of a specific protein in a cellular or organismal context. nih.gov
The development of such tools involves:
Attachment of Functional Handles: Modifying a selective inhibitor with a reporter tag (e.g., a fluorescent dye or biotin) or a photoreactive group for photoaffinity labeling. researchgate.netnih.gov
Activity-Based Protein Profiling (ABPP): Using probes that form a covalent bond with the target protein to identify its engagement in complex biological samples, enabling the study of enzyme function in its native environment. nih.gov
By using these chemical tools, researchers can identify the specific targets of a compound, map its effects on cellular signaling networks, and ultimately unravel the biological consequences of inhibiting a particular protein.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and are poised to significantly accelerate the development of this compound derivatives. springernature.comnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition. azolifesciences.comnih.gov
Key applications of AI/ML in this context include:
Predictive Modeling (QSAR): Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel indazole analogues before they are synthesized, prioritizing the most promising candidates. researchgate.net
De Novo Drug Design: Using generative AI models to design entirely new molecules based on the this compound scaffold, optimized for specific properties like high potency, selectivity, and favorable pharmacokinetics. nih.gov
Synthesis Prediction: Employing AI algorithms to predict the most efficient synthetic routes for novel compounds, reducing the time and effort required for chemical synthesis. azolifesciences.com
Virtual Screening: Using machine learning to rapidly screen large virtual libraries of compounds to identify those most likely to bind to a specific biological target. nih.gov
The integration of AI and ML into the design-make-test-analyze cycle promises to make the optimization of this compound derivatives faster, more cost-effective, and more successful. wiley-vch.de
| AI/ML Technique | Application | Potential Impact on this compound Research | Reference |
|---|---|---|---|
| Supervised Machine Learning (e.g., QSAR) | Predicting biological activity, toxicity, and pharmacokinetic properties based on molecular structure. | Prioritizes synthesis of compounds with a higher probability of success, reducing wasted resources. | researchgate.netnih.gov |
| Deep Learning/Neural Networks | High-throughput virtual screening, analysis of complex biological data, and de novo design. | Identifies novel structural modifications and scaffolds with improved properties. | crimsonpublishers.com |
| Generative Models (e.g., VAEs, GANs) | Designing novel molecules with desired characteristics from scratch. | Creates new chemical entities based on the indazole scaffold that are optimized for specific targets. | nih.gov |
| Natural Language Processing (NLP) | Extracting information from scientific literature to identify novel targets and synthetic pathways. | Accelerates research by automatically synthesizing knowledge from vast text-based datasets. | wiley-vch.de |
Expansion of Research Applications (e.g., as advanced materials or agrochemicals in research contexts, excluding commercial use)
While the primary focus of research on indazole derivatives has been in medicinal chemistry, the unique electronic and structural properties of the scaffold suggest potential for exploration in other scientific fields. mdpi.com Future research could investigate non-pharmaceutical applications in academic or pre-commercial contexts.
Potential areas for expanded research include:
Advanced Materials: The aromatic, electron-rich nature of the indazole ring system could be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The specific substitutions on the this compound core could be tuned to modulate its photophysical properties.
Agrochemical Research: Many nitrogen-containing heterocyclic compounds exhibit biological activity relevant to agriculture. chemimpex.com Research could explore the potential of this compound derivatives as novel herbicides or fungicides. dntb.gov.ua For example, studies on other indazolyl compounds have already demonstrated their potential herbicidal activity, providing a basis for further investigation. dntb.gov.ua
These exploratory avenues could uncover new properties and applications for the this compound scaffold, expanding its scientific impact beyond the realm of medicine.
Q & A
Q. What are the common synthetic routes for preparing 5-cyclopropyl-1H-indazole?
The synthesis of this compound typically involves multi-step protocols. A representative approach includes:
Friedel-Crafts Acylation : Reacting a substituted benzoic acid derivative (e.g., 2-chloro-5-nitrobenzoic acid) with cyclopropane-containing reagents to introduce the cyclopropyl moiety.
Hydrazine Cyclization : Treating the intermediate ketone with hydrazine hydrate in dimethylformamide (DMF) to facilitate indazole ring closure via nucleophilic substitution and cyclization .
Nitro Reduction : Reducing nitro groups using catalytic hydrogenation or hydrazine hydrate with Raney nickel to yield the final amine derivative .
For efficiency, one-pot domino reactions using copper(I) iodide (CuI) and potassium carbonate (K₂CO₃) can minimize waste and streamline synthesis .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound derivatives?
X-ray crystallography relies on the SHELX software suite for structure solution and refinement:
Data Collection : High-quality single crystals are irradiated with X-rays to generate diffraction patterns.
Structure Solution : SHELXS/SHELXD algorithms resolve phase problems using direct methods or Patterson maps.
Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors against experimental data, ensuring accuracy (R-factor < 5%) .
Proper cryoprotection (e.g., glycerol solutions) and low-temperature data collection (100 K) mitigate radiation damage.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
NMR Spectroscopy : H and C NMR confirm substituent positions and cyclopropyl integration (e.g., δ 0.5–1.5 ppm for cyclopropyl protons).
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3400 cm) .
Cross-validation with elemental analysis ensures purity (>95%).
Q. What safety considerations are essential when handling this compound in laboratory settings?
Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
Ventilation : Conduct reactions in fume hoods to avoid inhalation of hydrazine vapors (toxic and carcinogenic).
Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent decomposition .
Refer to Safety Data Sheets (SDS) for spill management and first-aid protocols.
Advanced Research Questions
Q. What computational methods are recommended for predicting the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate predictions:
Geometry Optimization : Use a 6-311G(d,p) basis set to minimize molecular energy.
Electronic Structure Analysis : Calculate HOMO-LUMO gaps, electrostatic potentials, and Mulliken charges to assess reactivity .
Solvent Effects : Apply the Polarizable Continuum Model (PCM) for solvation energy corrections.
Software packages like Gaussian or ORCA are standard for these calculations.
Q. How can researchers address contradictions in pharmacological data across studies on indazole derivatives?
Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., dosage, cell lines).
Longitudinal Designs : Track outcomes over time to distinguish short-term efficacy from long-term toxicity .
Mediation Analysis : Use structural equation modeling (SEM) to test if variables like metabolic stability or protein binding mediate observed effects .
Transparent reporting of experimental conditions (e.g., pH, temperature) is critical for cross-study comparisons.
Q. What strategies optimize the one-pot synthesis of this compound to improve yield and purity?
Sequential Reagent Addition : Introduce cyclopropyl groups before hydrazine treatment to avoid side reactions.
Catalysis : Use CuI (20 mol%) and K₂CO₃ (2.5 equiv) to accelerate cyclization at 90°C .
In Situ Monitoring : Employ HPLC or TLC to track reaction progress and terminate at optimal conversion (>90%).
Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) enhances purity.
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives?
Substituent Variation : Synthesize analogs with modified cyclopropyl groups (e.g., fluorinated or methylated).
Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
QSAR Modeling : Correlate electronic descriptors (logP, polar surface area) with activity data to predict optimal substituents .
Include positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀ values) for validation.
Q. What are the best practices for ensuring reproducibility in synthetic procedures for this compound?
Detailed Protocols : Document reagent batches, stirring rates, and cooling/heating rates.
Analytical Validation : Provide NMR/HRMS spectra and chromatograms (HPLC) in supplementary materials.
Open Data Sharing : Deposit synthetic procedures in repositories like ChemRxiv, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Peer review of methods prior to publication minimizes oversight.
Q. How do researchers balance open data sharing with ethical considerations in studies involving this compound?
De-Identification : Remove personally identifiable information (PII) from datasets.
Controlled Access : Use repositories with embargo options (e.g., Zenodo) to limit data access until publication.
Compliance : Align with GDPR and HIPAA regulations for human-derived data. Consult institutional review boards (IRBs) for guidance on anonymization techniques .
Ethical frameworks like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure responsible research design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
